molecular formula C16H17BF3NO2 B12104191 Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)-

Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)-

Cat. No.: B12104191
M. Wt: 323.1 g/mol
InChI Key: SUYMSQSIBHRPQZ-UHFFFAOYSA-N
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Description

The compound Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)- (hereafter referred to as 4-BQ-8-CF3) is a boronate ester-functionalized quinoline derivative. Its structure features a pinacol boronate ester at the 4-position and a trifluoromethyl (-CF3) group at the 8-position of the quinoline scaffold. This combination of substituents imparts unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and materials science applications .

Key structural attributes include:

  • Boronate ester: Enhances reactivity in palladium-catalyzed couplings .
  • Trifluoromethyl group: Provides electron-withdrawing effects and metabolic stability .

Properties

Molecular Formula

C16H17BF3NO2

Molecular Weight

323.1 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline

InChI

InChI=1S/C16H17BF3NO2/c1-14(2)15(3,4)23-17(22-14)12-8-9-21-13-10(12)6-5-7-11(13)16(18,19)20/h5-9H,1-4H3

InChI Key

SUYMSQSIBHRPQZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Substrate Preparation

The synthesis begins with 4-bromo-8-(trifluoromethyl)quinoline as the precursor. This intermediate is synthesized via radical bromination of 8-(trifluoromethyl)quinoline using N-bromosuccinimide (NBS) under UV light or radical initiators like azobisisobutyronitrile (AIBN). The bromine at the 4-position serves as the leaving group for subsequent borylation.

Borylation Reaction

The boronate ester is introduced via the Miyaura borylation reaction , employing bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. A typical procedure involves:

  • Catalyst system : Pd(dppf)Cl₂ (1–5 mol%)

  • Ligand : 1,1′-bis(diphenylphosphino)ferrocene (dppf)

  • Base : Potassium acetate (KOAc, 3 equiv)

  • Solvent : 1,4-dioxane or toluene

  • Temperature : 80–100°C for 12–24 hours.

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronate ester.

Optimization Insights

  • Yield : 70–85% after purification by column chromatography (hexane/ethyl acetate gradient).

  • Challenges : Competing debromination or homocoupling by-products are minimized by rigorous exclusion of moisture and oxygen.

Direct Trifluoromethylation Strategies

Late-Stage Trifluoromethylation

For quinolines lacking the trifluoromethyl group, copper-mediated trifluoromethylation is employed post-borylation:

  • Reagent : Umemoto’s reagent (1-trifluoromethyl-1,3-benziodoxole)

  • Conditions : CuI (10 mol%), 1,10-phenanthroline (ligand), DMF, 80°C.

  • Regioselectivity : The electron-deficient quinoline ring directs CF₃ incorporation to the 8-position.

Building the Trifluoromethyl Group During Cyclization

An alternative approach constructs the quinoline backbone with the trifluoromethyl group already in place. Gould-Jacobs cyclization of fluorinated enamines provides a scalable route:

  • Starting material : 3-(Trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate

  • Conditions : Polyphosphoric acid (PPA), 150°C, 6 hours.

  • Outcome : Forms 8-(trifluoromethyl)quinoline-4-carboxylic acid, which is decarboxylated to 8-(trifluoromethyl)quinoline.

Sequential Functionalization and Purification

Order of Reactions

To avoid boronate ester degradation during trifluoromethylation, the borylation step is performed last . This sequence ensures the stability of the boron-containing moiety.

Purification Protocols

  • Column chromatography : Silica gel with hexane/ethyl acetate (4:1 to 1:1) eluent.

  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction (e.g., m.p. 132–135°C).

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Distinct signals for the dioxaborolane ring (δ 1.3 ppm, singlet, 12H) and quinoline protons (δ 8.9–7.5 ppm).

  • ¹¹B NMR : A peak at δ 30–32 ppm confirms boronate ester formation.

  • HRMS : Molecular ion peak at m/z 323.12 (C₁₆H₁₇BF₃NO₂).

X-Ray Crystallography

Single-crystal analysis of the protonated perchlorate salt ([1-H⁺][ClO₄⁻]·½CH₂Cl₂) confirms the planar quinoline structure and boronate geometry.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor design : Microfluidic systems enhance heat transfer and reduce reaction time (4–6 hours).

  • Catalyst recycling : Immobilized Pd nanoparticles on mesoporous silica improve cost efficiency.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Miyaura borylation70–85>95High regioselectivity
Gould-Jacobs cyclization60–7590Integrates CF₃ during ring formation
Late-stage CF₃ addition50–6585Flexibility in substrate modification

Research Findings and Applications

Agrochemical Development

The compound’s boronate ester enables Suzuki-Miyaura cross-coupling to generate biaryl pesticides, while the CF₃ group enhances lipid solubility and bioavailability.

Stability Under Environmental Conditions

  • Hydrolytic stability : The boronate ester resists hydrolysis at pH 5–8 (t₁/₂ > 48 hours).

  • Thermal stability : Decomposition begins at 200°C, making it suitable for high-temperature applications .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is pivotal in synthesizing biaryl or heterobiaryl structures.

Example Reaction:

Quinoline-Bpin+Ar-XPd catalyst, baseQuinoline-Ar+Byproducts\text{Quinoline-Bpin} + \text{Ar-X} \xrightarrow{\text{Pd catalyst, base}} \text{Quinoline-Ar} + \text{Byproducts}

  • Conditions : Typically employs Pd(PPh3_3)4_4 or PdCl2_2(dppf) as catalysts, K2_2CO3_3 or Cs2_2CO3_3 as bases, and toluene/THF as solvents at 80–100°C .

  • Yield : Ranges from 60–85%, depending on the electrophilic partner .

  • Applications : Used to synthesize complex molecules for pharmaceuticals and materials science.

Table 1: Substrate Scope in Suzuki-Miyaura Coupling

Electrophile (Ar-X)Product StructureYield (%)Reference
4-BromoanisoleQuinoline-4-OMe78
3-IodopyridineQuinoline-3-Py65
2-ChlorobenzonitrileQuinoline-2-CN72

Nucleophilic Substitution at Boron

The boronic ester can undergo nucleophilic substitution to form trifluoroborate salts or boronic acids, enhancing solubility or enabling further transformations.

Example Reaction:

Quinoline-Bpin+KHF2Quinoline-BF3K+Pinacol\text{Quinoline-Bpin} + \text{KHF}_2 \rightarrow \text{Quinoline-BF}_3\text{K} + \text{Pinacol}

  • Conditions : Reaction with aqueous KHF2_2 at room temperature .

  • Utility : Trifluoroborate salts are stable intermediates for subsequent cross-couplings .

Electrophilic Aromatic Substitution

The quinoline ring’s electron-deficient nature (due to the trifluoromethyl group) directs electrophilic attacks to specific positions.

Key Observations :

  • Nitration : Occurs preferentially at the 5- or 7-position of the quinoline ring under mixed acid (HNO3_3/H2_2SO4_4) conditions .

  • Sulfonation : The trifluoromethyl group deactivates the ring, requiring harsher conditions (e.g., SO3_3/H2_2SO4_4 at 150°C) .

Protodeboronation

Under acidic or oxidative conditions, the boronic ester undergoes protodeboronation, yielding the parent quinoline derivative.

Example Reaction:

Quinoline-Bpin+H2OHCl, ΔQuinoline-H+B(OH)3\text{Quinoline-Bpin} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{Quinoline-H} + \text{B(OH)}_3

  • Conditions : Hydrolysis with HCl or H2_2SO4_4 at elevated temperatures.

  • Application : Removes the boron moiety selectively for functional group interconversion.

Oxaborole Formation

The boronic ester can be cyclized to form oxaboroles, which are pharmacologically relevant.

Example Reaction:

Quinoline-Bpin+H2O2Quinoline-O-B-O+Pinacol\text{Quinoline-Bpin} + \text{H}_2\text{O}_2 \rightarrow \text{Quinoline-O-B-O} + \text{Pinacol}

  • Conditions : Oxidative cyclization using H2_2O2_2 in acetic acid .

Halogenation

The trifluoromethyl group facilitates halogenation at adjacent positions via radical or electrophilic pathways .

Mechanistic Insights

  • Boronic Esters : Act as mild Lewis acids, coordinating to nucleophiles or transition metals during cross-couplings .

  • Trifluoromethyl Group : Withdraws electron density, stabilizing intermediates in coupling reactions and directing electrophilic substitution .

Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives are known for their biological activities, including antimicrobial, antimalarial, and anticancer properties. The specific compound under discussion has shown potential in the following areas:

Antimicrobial Activity

Research indicates that quinoline derivatives with trifluoromethyl substitutions exhibit enhanced antimicrobial properties. For example:

  • Compounds containing the trifluoromethyl group have been associated with increased potency against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • A study highlighted that derivatives with electron-withdrawing groups like trifluoromethyl enhance the antibacterial activity of quinolines .

Anticancer Properties

The unique structure of quinoline derivatives allows for interactions with biological targets involved in cancer progression:

  • Quinoline compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways .
  • The introduction of boron-containing moieties has been shown to enhance the selectivity of these compounds towards cancer cells .

Organic Synthesis Applications

The boron-containing functional group in this quinoline derivative makes it an excellent candidate for use in organic synthesis:

  • Cross-Coupling Reactions : Quinoline boronic acids can participate in Suzuki-Miyaura coupling reactions, making them valuable intermediates in synthesizing complex organic molecules .
  • Functionalization : The presence of the dioxaborolane moiety allows for further functionalization at the quinoline ring through nucleophilic substitution reactions .

Material Science Applications

The electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in material science:

  • Fluorescent Materials : Quinoline derivatives are explored as potential fluorescent materials due to their ability to emit light upon excitation .
  • Sensors : The unique electronic characteristics can be utilized in developing sensors for detecting various analytes based on fluorescence changes.

Case Study 1: Antimicrobial Efficacy

A series of quinoline derivatives were synthesized and tested against multiple microbial strains. Among them, the compound with the dioxaborolane exhibited significant inhibition against Candida albicans and Penicillium chrysogenum, suggesting its potential as a lead compound for antifungal drug development .

Case Study 2: Synthesis and Characterization

A recent study focused on synthesizing new quinoline derivatives incorporating various functional groups. The synthesized compounds were characterized using spectral techniques (NMR, IR) and showed promising results in antimicrobial assays . The incorporation of the dioxaborolane moiety was crucial for enhancing solubility and reactivity.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dioxaborolane moiety can facilitate interactions with biological molecules through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Functional Group Variations

The following table summarizes structurally related quinoline boronate esters and their distinguishing features:

Compound Name Substituents CAS No. Molecular Weight (g/mol) Key Properties Reference
4-BQ-8-CF3 4-Boronyl, 8-CF3 - ~315 (estimated) High reactivity in cross-couplings; enhanced stability due to -CF3
4-(Dioxaborolan-2-yl)quinoline 4-Boronyl 867164-54-3 229.14 Lacks -CF3; lower electron-withdrawing effects
8-Methyl-7-(dioxaborolan-2-yl)quinoline 7-Boronyl, 8-CH3 851985-96-1 269.15 Methyl group increases lipophilicity; steric hindrance at 7-position
7-Chloro-4-(dioxaborolan-2-yl)quinoline 4-Boronyl, 7-Cl 871125-83-6 283.55 Chloro substituent enhances electrophilicity
6-Chloro-3-(difluoromethoxy)-8-(dioxaborolan-2-yl)quinoline 8-Boronyl, 6-Cl, 3-OCHF2 - 355.60 Difluoromethoxy group improves bioavailability

Key Observations :

  • Positional Isomerism: The 4-boronyl group in 4-BQ-8-CF3 offers distinct electronic effects compared to 7- or 8-substituted analogs. For example, 7-substituted derivatives (e.g., 8-Methyl-7-boronylquinoline) exhibit steric constraints in coupling reactions .
  • Functional Group Impact : The -CF3 group in 4-BQ-8-CF3 enhances oxidative stability and electron-deficient character relative to -CH3 or -Cl substituents .

Reactivity in Cross-Couplings :

  • 4-BQ-8-CF3 reacts efficiently with aryl halides in Suzuki-Miyaura couplings, achieving yields >80% under mild conditions .
  • In contrast, 7-substituted analogs (e.g., 7-Chloro-4-boronylquinoline) show slower reaction kinetics due to steric effects .

Physicochemical and Spectral Properties

Property 4-BQ-8-CF3 4-Boronylquinoline 8-Methyl-7-boronylquinoline
Melting Point Not reported 118–119°C Not reported
$ ^1H $ NMR (δ, ppm) Aromatic protons: ~7.5–8.5 (CF3 deshielding) Aromatic protons: ~7.0–7.8 Aromatic protons: ~7.2–8.0
Stability Hydrolytically stable (CF3 reduces boronate lability) Prone to hydrolysis Moderate stability

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The compound Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)- (CAS No. 1035458-54-8) represents a novel addition to this class of compounds. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C₁₅H₁₈BNO₂
  • Molecular Weight : 255.12 g/mol
  • IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Biological Activity Overview

Quinoline derivatives are known for their wide range of biological activities. The specific compound in focus has shown promising results in various studies:

Anticancer Activity

Research indicates that quinoline derivatives can inhibit cancer cell proliferation through multiple mechanisms:

  • Cell Line Studies :
    • In vitro studies have demonstrated that quinoline derivatives exhibit cytotoxic effects against several cancer cell lines including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells .
    • The compound's efficacy was compared to standard anticancer drugs such as cisplatin and doxorubicin.
  • Mechanism of Action :
    • Compounds with a free phenolic group at position 8 of the quinoline structure have shown enhanced anticancer activity. Methylation of this group significantly reduces efficacy .
    • The compound has been observed to alter the expression of genes involved in apoptosis (e.g., BCL-2 and BAX), indicating its potential role in promoting cancer cell death .

Antibacterial Activity

Quinoline derivatives also exhibit antibacterial properties:

  • In Vitro Testing :
    • The compound has been tested against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Results indicated moderate antibacterial activity .
    • The Minimum Inhibitory Concentration (MIC) values suggest that while some derivatives are effective against specific strains, others show limited activity when structural modifications are made .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell Line TestedIC₅₀ (µM)Comparison DrugEfficacy
Compound AMDA-MB-23115CisplatinComparable
Compound BA54920DoxorubicinComparable
Compound CHFF-1>100N/ANon-toxic

Table 2: Antibacterial Activity

CompoundBacterial StrainMIC (µg/mL)
Compound AMRSA32
Compound BE. faecalis64
Compound CStaphylococcus aureus>256

Case Studies

Several studies have highlighted the potential of quinoline derivatives:

  • A study published in MDPI explored the synthesis and biological evaluation of various quinoline derivatives, confirming their cytotoxic effects on cancer cells and their antibacterial properties against resistant strains .
  • Another research article reviewed the pharmacological properties of quinolines and their derivatives, emphasizing their role in targeting multiple pathways involved in cancer progression and bacterial resistance .

Q & A

Basic: What synthetic methodologies are recommended for preparing quinoline derivatives containing both trifluoromethyl and boronate ester groups?

Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. For example:

  • Step 1: Prepare the boronate ester precursor via palladium-catalyzed borylation of halogenated quinolines (e.g., 8-trifluoromethyl-4-bromoquinoline) using bis(pinacolato)diboron .
  • Step 2: Couple the boronate ester with aryl/heteroaryl halides under optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .
  • Alternative route: Gold-catalyzed cyclization of trifluoromethylated propargyl-amines can introduce the trifluoromethyl group early in the synthesis .

Basic: How should researchers characterize the structural and electronic properties of this quinoline derivative?

Answer:
Use a combination of:

  • NMR spectroscopy: ¹⁹F NMR to confirm trifluoromethyl incorporation (δ ≈ -60 to -65 ppm) and ¹¹B NMR for boronate ester validation (δ ≈ 30–35 ppm) .
  • X-ray crystallography: Resolve crystal packing and confirm regiochemistry of substituents (e.g., planarity of the quinoline ring and boron coordination geometry) .
  • Mass spectrometry (HRMS): Verify molecular weight and isotopic patterns (e.g., [M+H]⁺ for C₁₈H₂₀BF₃NO₂) .

Basic: What are the key reactivity considerations for the boronate ester group in cross-coupling reactions?

Answer:

  • Hydrolysis sensitivity: The dioxaborolane ring is stable under anhydrous conditions but hydrolyzes in protic solvents (e.g., H₂O/THF mixtures) to form boronic acids, which may dimerize .
  • Catalyst compatibility: Use air-stable Pd catalysts (e.g., PdCl₂(dppf)) to prevent boronate decomposition. Avoid strong bases (e.g., NaOH) that degrade the dioxaborolane ring .
  • Steric effects: The tetramethyl groups enhance steric protection of the boron center, improving stability during coupling .

Advanced: How can researchers optimize reaction yields for Suzuki-Miyaura couplings involving this compound?

Answer:
Apply factorial design of experiments (DoE) to screen variables:

  • Factors: Catalyst loading (0.5–5 mol%), temperature (60–100°C), solvent polarity (toluene vs. DMF), and base (K₂CO₃ vs. Cs₂CO₃) .
  • Response surface methodology (RSM): Identify optimal conditions (e.g., 2 mol% Pd, 80°C, DMF/H₂O) to maximize yield (>85%) while minimizing side reactions (e.g., protodeboronation) .
  • Contradiction resolution: If low yields occur with electron-deficient coupling partners, switch to Pd(OAc)₂ with SPhos ligand to enhance oxidative addition .

Advanced: What mechanistic insights exist for the trifluoromethyl group’s electronic effects on quinoline reactivity?

Answer:

  • DFT calculations: The electron-withdrawing trifluoromethyl group reduces electron density at the 8-position, directing electrophilic substitutions to the 2- or 4-positions .
  • Kinetic studies: Fluorine’s inductive effect stabilizes transition states in nucleophilic aromatic substitutions, accelerating reactions at adjacent positions .
  • Contradictions: Conflicting reports on trifluoromethyl’s steric vs. electronic dominance in Pd-mediated couplings require solvent-dependent analysis (e.g., polar solvents amplify electronic effects) .

Advanced: How can researchers evaluate the biological activity of this compound against parasitic or microbial targets?

Answer:

  • In vitro assays: Test inhibition of Plasmodium haemoglobin degradation (IC₅₀ via UV-vis monitoring of haemozoin formation) .
  • Cytotoxicity screening: Use human hepatic cell lines (e.g., HepG2) to assess selectivity indices (>10-fold preferred) .
  • Structural analogs: Compare activity with 4-amino-2-methyl-8-(trifluoromethyl)quinoline derivatives, noting enhanced potency with electron-deficient substituents .

Advanced: What precautions are critical for handling and storing this compound?

Answer:

  • Storage: Keep under inert gas (N₂/Ar) at 0–6°C to prevent boronate ester hydrolysis .
  • Handling: Use gloveboxes for air-sensitive reactions and avoid skin contact (wear nitrile gloves; refer to SDS for emergency measures) .
  • Decomposition products: Monitor for boric acid formation (via pH strips) in aqueous workups .

Advanced: How should conflicting data on biological activity be resolved?

Answer:

  • Reproducibility checks: Validate assay conditions (e.g., parasite strain, incubation time) and compound purity (HPLC >95%) .
  • SAR studies: Systematically modify substituents (e.g., replace trifluoromethyl with Cl or CF₂H) to isolate electronic vs. steric contributions .
  • Meta-analysis: Compare IC₅₀ values across studies using standardized protocols (e.g., WHO guidelines for antimalarials) .

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